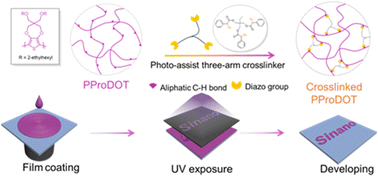Photolithographically patterned and highly stable electrochromic displays enabled by a photo-assisted cross-linker†
Journal of Materials Chemistry C Pub Date: 2023-10-18 DOI: 10.1039/D3TC03088A
Abstract
Photolithography is a standard technique for high resolution patterning of electronic devices. This study presents a new tris-diazo compound (X8) as a carbene crosslinker which responds to UV photons and can be directly patterned by photolithography. The tris-diazo compound (X8) has been successfully applied to fabricate solution-processable electrochromic polymer (ECP) displays. Upon exposure to UV light of 254 nm wavelength, the blend of X8 (≤5 wt%) with ECP (PProDOT, poly(3,4-propylenedioxythiophene)) can cross-link, exhibiting a ∼93% solvent resistance whereas the pristine PProDOT does not cross-link at all. The electrochromic devices (ECDs) based on the crosslinked PProDOT showed an exceptional stability of 300 000 operational cycles, with both bleaching and coloring time of 0.5 s without obvious deterioration. With lithographical patterning, a minimum 50 μm size of display pixel has been realized, which paves the way for future large-area and low-cost electrochromic display applications.


Recommended Literature
- [1] Benchmarking methods of enhanced heavy oil recovery using a microscaled bead-pack
- [2] High-throughput quantitative top-down proteomics
- [3] Contents list
- [4] The evaluation of 5-amino- and 5-hydroxyuracil derivatives as potential quadruplex-forming agents†
- [5] Nickel-catalyzed Heck reaction of cycloalkenes using aryl sulfonates and pivalates†
- [6] A Ni(i)Fe(ii) analogue of the Ni-L state of the active site of the [NiFe] hydrogenases†
- [7] Matching the organic and inorganic counterparts during nucleation and growth of copper-based nanoparticles – in situ spectroscopic studies†
- [8] Aerobic oxidative esterification of 5-hydroxymethylfurfural to dimethyl furan-2,5-dicarboxylate by using homogeneous and heterogeneous PdCoBi/C catalysts under atmospheric oxygen†
- [9] Correction: Role of conformation in crystal formation and transition of polybutene-1
- [10] In situ one-step synthesis of polymer-functionalized palladium nanoparticles: an efficient anticancer agent against breast cancer










